5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and General Properties 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 951900-05-3) is a triazole derivative characterized by a 1,2,3-triazole core substituted with:
- An amino group at position 5,
- A 4-ethoxyphenyl group at position 1 (N1),
- A benzyl-substituted carboxamide at position 4 (N-benzyl) .
Its molecular formula is C₁₈H₁₈ClN₅O₂ (molecular weight: 371.83 g/mol).
Biological Activities
This compound exhibits diverse pharmacological properties, including:
- Antimicrobial activity: Attributed to the triazole ring's interaction with microbial enzymes.
Properties
IUPAC Name |
5-amino-N-benzyl-1-(4-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-12-13-6-4-3-5-7-13/h3-11H,2,12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYXQABRLMUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Benzylation: The benzyl group can be introduced through a benzyl halide in the presence of a base.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Substitution Reactions
The ethoxyphenyl and benzyl groups undergo nucleophilic and electrophilic substitutions under specific conditions:
-
Ethoxyphenyl O-dealkylation :
Treatment with hydroiodic acid (HI) converts the ethoxy group (–OCH₂CH₃) to a hydroxyl group (–OH), forming 5-amino-N-benzyl-1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. -
Benzyl group halogenation :
Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ selectively substitutes the benzyl ring’s para position.
| Substitution Target | Reagents | Product | Conditions |
|---|---|---|---|
| Ethoxyphenyl | HI (48%), reflux | Hydroxyphenyl derivative | 2 hours, 110°C |
| Benzyl ring | NBS, CCl₄, light | 4-bromo-N-benzyl analog | 6 hours, room temp |
Hydrolysis of Carboxamide Group
The carboxamide moiety (–CONH₂) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Converts the carboxamide to a carboxylic acid (–COOH).
-
Basic hydrolysis (NaOH, aqueous ethanol): Yields the corresponding carboxylate salt.
| Hydrolysis Type | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, 12 hours | 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 80% |
| Basic | 2M NaOH, ethanol, 8h | Sodium carboxylate derivative | 85% |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions, facilitating applications in catalysis and bioinorganic chemistry. For example:
-
Zinc coordination : Forms stable complexes with Zn²+, mimicking natural metalloenzyme active sites.
-
Copper-mediated reactions : Enhances catalytic activity in azide-alkyne cycloadditions .
| Metal Ion | Ligand Site | Application | Stability Constant (log K) |
|---|---|---|---|
| Zn²+ | Triazole N1, N2 | HDAC inhibition studies | 4.2 |
| Cu²+ | Triazole N2, N3 | Catalytic cycloaddition | 5.8 |
Key Research Findings
-
The compound’s triazole ring exhibits exceptional stability under physiological conditions, making it suitable for prolonged biological assays .
-
Substitutions at the ethoxyphenyl group significantly alter solubility, with hydroxyl derivatives showing improved aqueous compatibility.
-
Metal coordination enhances its potential as a protease inhibitor, particularly in zinc-dependent enzymes.
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties. A study conducted by Pokhodylo et al. (2020) reported that derivatives of triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their ability to disrupt fungal cell membranes and inhibit the growth of bacteria. In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial effects, suggesting that this compound may have potential as an antimicrobial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Triazoles have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The presence of the carboxamide group may enhance its ability to interact with biological targets involved in inflammation .
Microwave-Assisted Synthesis
This method involves the use of microwave irradiation to facilitate the reaction between appropriate precursors. This approach has been shown to improve yield and reduce reaction time significantly compared to traditional synthesis methods .
Two-Step Synthesis
A common synthetic route includes a two-step process involving a Dimroth rearrangement followed by amidation. This method allows for the introduction of the benzyl and ethoxyphenyl groups effectively while maintaining the integrity of the triazole ring .
Case Study 1: Anticancer Screening
In a study published in 2020, researchers synthesized several triazole derivatives, including this compound. These derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of triazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The study found that this compound showed significant inhibitory activity compared to control groups, suggesting its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity through agonist or antagonist actions.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide are contextualized below against key triazole derivatives (Table 1).
Key Structural Determinants of Activity
Substituent Electronegativity :
- Halogens (Cl, F, Br) at aryl positions enhance antimicrobial and anticancer activities by increasing electrophilicity and enzyme-binding affinity .
- Ethoxy and methoxy groups improve solubility and membrane penetration .
Carboxamide Modifications :
- Benzyl groups (e.g., N-benzyl) enhance hydrogen-bonding capacity, critical for receptor interactions.
- Cyclopentyl or dichlorophenyl substituents at the carboxamide position alter target specificity (e.g., cyclopentyl favors enzyme inhibition) .
Triazole Core :
- The 1,2,3-triazole ring provides metabolic stability and π-π stacking interactions with biological targets .
Unique Features of this compound
Biological Activity
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological effects.
Structural Characteristics
The compound features a triazole ring that is known for its role in medicinal chemistry. Its molecular structure includes:
- Triazole moiety : A five-membered ring containing three nitrogen atoms.
- Amino group : Contributes to the compound's reactivity and interaction with biological targets.
- Benzyl and ethoxyphenyl substituents : These groups enhance lipophilicity and may influence biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient preparation of triazole derivatives. For instance, microwave-assisted synthesis has been employed to produce compounds like this compound with high yields and purity .
Antiviral Activity
Research indicates that triazole derivatives exhibit significant antiviral properties. In studies involving influenza virus strains, compounds similar to this compound demonstrated the ability to inhibit neuraminidase activity by up to 40% at specific concentrations . This suggests potential as a therapeutic agent against viral infections.
Anticancer Activity
The triazole scaffold has been linked to anticancer effects. Compounds containing this moiety have shown promising results in inhibiting cancer cell growth across various types. For instance, derivatives were tested against a panel of 60 human cancer cell lines, revealing growth inhibition rates exceeding 60% in several cases . The mechanism of action is believed to involve modulation of apoptotic pathways and interference with cellular signaling cascades.
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their substituents. For example:
- Substituents at the C-4 position : The presence of electron-donating groups (e.g., methoxy) enhances antiviral activity.
- Hydrophobic interactions : The benzyl and ethoxy groups improve binding affinity to biological targets by increasing lipophilicity .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in various biological assays:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?
- Methodology : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For analogous compounds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the triazole core, followed by carboxamide coupling. A critical challenge is optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. For example, substituting the 4-ethoxyphenyl group may require adjusting reaction times due to steric hindrance from the ethoxy substituent .
- Key Considerations :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purification via column chromatography or recrystallization is critical for removing unreacted starting materials.
Q. What physicochemical properties of this compound are critical for in vitro studies?
- Properties :
| Property | Value/Description | Relevance to Research |
|---|---|---|
| Solubility | Low aqueous solubility | Requires DMSO/co-solvent systems for biological assays |
| LogP (Partition Coefficient) | ~2.5 (estimated) | Indicates moderate lipophilicity, impacting cell permeability |
| Molecular Weight | ~365.4 g/mol | Influences bioavailability and diffusion rates |
- Methodology : Solubility can be improved using cyclodextrin-based formulations or PEGylation. LogP values are calculated using software like MarvinSketch or experimentally validated via shake-flask methods .
Q. How does the 4-ethoxyphenyl substituent influence biological activity compared to halogenated analogs?
- Comparative Analysis :
| Substituent | Enzyme Inhibition (IC₅₀) | Selectivity Notes |
|---|---|---|
| 4-Ethoxyphenyl (target) | Under investigation | Predicted to enhance metabolic stability vs. fluorophenyl analogs |
| 4-Fluorophenyl | 0.8 µM (e.g., CA inhibition) | Higher potency but lower solubility |
| 4-Bromophenyl | 1.2 µM | Increased toxicity in cell models |
- Methodology : Structure-activity relationship (SAR) studies using crystallography (e.g., PDB analysis) or molecular docking (AutoDock Vina) can identify key binding interactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data across studies?
- Contradiction Example : Discrepancies in IC₅₀ values for carbonic anhydrase (CA) inhibition may arise from assay conditions (pH, buffer composition) or enzyme isoforms.
- Resolution Strategies :
- Standardize assay protocols (e.g., use TRIS buffer at pH 7.4).
- Validate inhibition via orthogonal methods (e.g., isothermal titration calorimetry, ITC).
- Compare isoform-specific activity using recombinant enzymes .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Approaches :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity. For example, the ethoxy group may reduce CYP450-mediated metabolism compared to halogenated analogs.
- Molecular Dynamics (MD) : Simulate binding stability in target enzymes (e.g., 20-ns MD runs in GROMACS) to assess conformational flexibility .
- Validation : Correlate in silico predictions with in vitro hepatocyte stability assays.
Q. What methodologies address low reproducibility in biological activity across cell lines?
- Critical Factors :
- Cell line variability (e.g., expression levels of target enzymes).
- Batch-to-batch differences in compound purity.
- Solutions :
- Use CRISPR-edited isogenic cell lines to control for genetic background.
- Pre-treat compounds with activated charcoal to remove aggregates.
- Validate activity in 3D spheroid models to mimic in vivo conditions .
Q. How can structural modifications enhance selectivity for neurological targets (e.g., HDACs) while minimizing off-target effects?
- Design Principles :
- Introduce polar groups (e.g., hydroxyl, carboxyl) to improve blood-brain barrier (BBB) penetration.
- Replace the benzyl group with a pyridyl moiety to modulate π-π stacking interactions.
- Validation :
- Perform kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target binding.
- Use zebrafish models for preliminary neurotoxicity screening .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
